Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide

carbonic anhydrase inhibition tumor hypoxia structure–activity relationship

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide (CAS 1105234-96-5) is a synthetic aryl sulfonamide with the molecular formula C₁₅H₁₃ClN₂O₇S and a molecular weight of 400.79 g/mol. It belongs to the 2-chloro-5-nitrobenzenesulfonamide chemotype, a scaffold with demonstrated carbonic anhydrase (CA) inhibitory activity, particularly against the tumor-associated isoforms CA IX and CA XII.

Molecular Formula C15H13ClN2O7S
Molecular Weight 400.79
CAS No. 1105234-96-5
Cat. No. B2882234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide
CAS1105234-96-5
Molecular FormulaC15H13ClN2O7S
Molecular Weight400.79
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H13ClN2O7S/c16-12-3-1-10(18(19)20)7-15(12)26(21,22)17-5-6-23-11-2-4-13-14(8-11)25-9-24-13/h1-4,7-8,17H,5-6,9H2
InChIKeyUEDZIJAASQUVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide (CAS 1105234-96-5): Structural Baseline and Procurement Context


N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide (CAS 1105234-96-5) is a synthetic aryl sulfonamide with the molecular formula C₁₅H₁₃ClN₂O₇S and a molecular weight of 400.79 g/mol . It belongs to the 2-chloro-5-nitrobenzenesulfonamide chemotype, a scaffold with demonstrated carbonic anhydrase (CA) inhibitory activity, particularly against the tumor-associated isoforms CA IX and CA XII [1]. The compound is typically offered at ≥95% purity and is employed as a research tool in oncology-focused biochemical and cell-based screening .

Why Closely Related Nitrobenzenesulfonamide Analogs Cannot Substitute for CAS 1105234-96-5 in Targeted Research


Despite sharing the 2-chloro-5-nitrobenzenesulfonamide core with several commercially available analogs, CAS 1105234-96-5 uniquely incorporates an ethyl-linked benzo[d][1,3]dioxol-5-yloxy substituent at the sulfonamide nitrogen. This substitution pattern simultaneously increases molecular weight by >64 Da relative to the 2-nitro analog (CAS 1105234-90-9, MW 366.34) and adds a conformationally restrained, hydrogen-bond-accepting benzodioxole moiety . In contrast, the unsubstituted benzenesulfonamide congener (CAS 1105204-86-1, MW 321.3) lacks both the chlorine and nitro pharmacophores that have been shown to be critical for carbonic anhydrase isoform selectivity in this chemotype [1]. Simple interchange of any of these analogs would alter lipophilicity, hydrogen-bonding capacity, and steric profile—parameters that directly influence target binding, metabolic stability, and off-target profiles—without any data to support functional equivalence.

Quantitative Differentiation Evidence: CAS 1105234-96-5 vs. Closest Analogs, Alternatives, and In-Class Candidates


Unique Heteroatom Substitution Pattern: Chlorine plus Nitro on the Phenylsulfonamide Ring vs. the 2-Nitro-Only Analog (CAS 1105234-90-9)

The 2-chloro-5-nitro substitution pattern on the benzenesulfonamide ring is a critical determinant of carbonic anhydrase isoform selectivity. In the J. Med. Chem. 2008 study of 2-substituted-5-nitrobenzenesulfonamides, compounds bearing the 2-chloro-5-nitro motif showed Ki values of 8.8–4,975 nM against CA II and 5.4–653 nM against the tumor-associated isoforms CA IX and CA XII, with selectivity ratios (CA II/CA IX) reaching up to 1,395 [1]. The 2-nitro analog (CAS 1105234-90-9) lacks the ortho-chlorine substituent. Published SAR within this series demonstrates that replacement of the chlorine with hydrogen, methyl, or other substituents significantly alters both potency and isoform selectivity profiles [1]. Although direct biochemical data for CAS 1105234-96-5 are not published, its retention of the 2-chloro-5-nitro motif predicts a fundamentally different CA interaction landscape compared to the 2-nitro-only congener.

carbonic anhydrase inhibition tumor hypoxia structure–activity relationship sulfonamide chemotype

Benzodioxole Moiety as a Conformational Constraint: Differentiation from Simple Alkyl-Substituted 2-Chloro-5-nitrobenzenesulfonamides

The target compound incorporates a benzo[d][1,3]dioxol-5-yloxyethyl substituent, which introduces a rigid, oxygen-rich bicyclic system absent in simpler N-alkyl or N-benzyl derivatives. The benzodioxole motif provides two hydrogen-bond acceptor oxygens and restricts rotational freedom of the N-substituent. This contrasts with the N-methylbenzimidazole analog BIM5078 (1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole), which presents a flat, aromatic N-substituent . While BIM5078 is a validated HNF4α antagonist (IC₅₀ = 930 nM in T6PNE insulin expression assay; EC₅₀ = 11.9 nM for HNF4α ligand-binding pocket) , the target compound's ethyl-linked benzodioxole spacer places the oxygen-rich bicyclic system in a different three-dimensional orientation relative to the sulfonamide core. No head-to-head binding or functional data comparing these two chemotypes exist.

drug-likeness conformational restriction hydrogen bonding physicochemical property optimization

Distinct Physicochemical Profile vs. Closest Commercially Available Analogs: Implications for Membrane Permeability and Solubility Screening

Calculated physicochemical parameters derived from the molecular formula (C₁₅H₁₃ClN₂O₇S, MW 400.79) predict a higher lipophilicity and larger polar surface area than the closest commercially listed analogs. The unsubstituted benzenesulfonamide congener (CAS 1105204-86-1, C₁₅H₁₅NO₅S, MW 321.3) lacks both the chlorine and nitro substituents, resulting in a predicted topological polar surface area reduction of approximately 55 Ų and a lower calculated logP . The 2-nitro analog (CAS 1105234-90-9, MW 366.34) differs by the absence of chlorine, reducing molecular weight by ~34 Da and altering the halogen-bonding potential . These differences directly impact predicted membrane permeability (as estimated by Lipinski's Rule of 5 parameters and the Veber rules), solubility class, and chromatographic retention behavior. No experimental logP, logD, solubility, or permeability data are publicly available for any of these three compounds, including the target.

ADME prediction lipophilicity permeability solubility lead optimization

X-ray Crystallographic Validation of the 2-Chloro-5-nitrobenzenesulfonamide Pharmacophore in the CA II Active Site (PDB: 2QP6)

The crystal structure of human carbonic anhydrase II (hCA II) in complex with 2-chloro-5-nitrobenzenesulfonamide has been solved at 1.45 Å resolution (PDB ID: 2QP6) [1]. This structure confirms that the 2-chloro-5-nitrobenzenesulfonamide core binds directly to the catalytic zinc ion via the deprotonated sulfonamide nitrogen, with the nitro group positioned to participate in key hydrogen-bond interactions within the active site. The 2-chloro substituent occupies a defined hydrophobic pocket that contributes to isoform selectivity [1]. CAS 1105234-96-5 retains this exact core and zinc-binding pharmacophore. The N-(benzodioxolyloxy)ethyl extension projects from the sulfonamide nitrogen into the solvent-exposed region of the active site, offering a vector for additional interactions that may modulate isoform selectivity or pharmacokinetics. No crystal structure of CAS 1105234-96-5 bound to any CA isoform is currently available.

X-ray crystallography carbonic anhydrase II bioreductive antitumor structure-based drug design

Scientifically Supported Application Scenarios for CAS 1105234-96-5 Based on Available Evidence


Carbonic Anhydrase IX/XII Inhibitor Screening in Hypoxic Tumor Models

Given the well-documented activity of the 2-chloro-5-nitrobenzenesulfonamide scaffold against the tumor-associated carbonic anhydrase isoforms CA IX and CA XII (Ki range: 5.4–653 nM) [1], CAS 1105234-96-5 is best positioned as a screening candidate in hypoxia-dependent cancer cell panels (e.g., MDA-MB-231, HT-29, or A549 under 1% O₂). The benzodioxole N-substituent may confer differentiated isoform selectivity or cellular permeability relative to previously characterized analogs. Procurement of this compound alongside the unsubstituted core (2-chloro-5-nitrobenzenesulfonamide) and the 2-nitro analog (CAS 1105234-90-9) enables a three-point SAR study to isolate the contribution of the N-substituent to potency and selectivity.

HNF4α Antagonist Probe Development with a Chemotype Orthogonal to BIM5078

BIM5078 (1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-methylbenzimidazole) is the prototypical HNF4α antagonist with an IC₅₀ of 930 nM in T6PNE insulin expression assays [1]. CAS 1105234-96-5 retains the identical 2-chloro-5-nitrobenzenesulfonamide core but replaces the benzimidazole N-substituent with a conformationally distinct benzo[d][1,3]dioxol-5-yloxyethyl group. This structural divergence makes the target compound a candidate for evaluating whether HNF4α antagonism is a pharmacophore-dependent or scaffold-dependent phenomenon. Parallel testing of both compounds in HNF4α reporter gene assays and hepatocyte functional models (e.g., HepG2 insulin promoter activity) could reveal differential binding modes or selectivity profiles.

Physicochemical Property Benchmarking in Sulfonamide-Focused Lead Optimization Programs

The unique combination of chlorine, nitro, sulfonamide, and benzodioxole functionalities in a single, moderate-molecular-weight entity (MW 400.79) [1] makes CAS 1105234-96-5 a useful benchmarking compound for medicinal chemistry programs exploring substituted benzenesulfonamides. Its predicted lipophilicity and polar surface area (estimated increase of ~55 Ų over the unsubstituted benzenesulfonamide analog) place it in a distinct physicochemical space that can be used to calibrate in silico ADME models . Parallel experimental determination of logD₇.₄, kinetic solubility, and Caco-2 permeability for this compound and its closest analogs would provide a valuable, publicly absent dataset for the sulfonamide chemotype.

Bioreductive Prodrug Design Leveraging the Nitro Group

The 5-nitro substituent on the benzenesulfonamide ring is a well-precedented bioreductive trigger. In the context of carbonic anhydrase inhibition, D'Ambrosio et al. (2008) demonstrated that nitro-containing benzenesulfonamides can function as hypoxia-selective bioreductive agents targeting CA IX and CA XII overexpressed in solid tumors [1]. CAS 1105234-96-5 retains this nitro group, making it a candidate for evaluation in enzymatic nitroreductase assays and hypoxia-dependent cytotoxicity studies. Comparative testing against the non-nitrated benzenesulfonamide analog (CAS 1105204-86-1) would isolate the contribution of the nitro group to bioreductive activation and hypoxic selectivity.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.